1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a synthetic urea derivative featuring a substituted benzo[c][1,2,5]thiadiazole core. The compound combines a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies targeting enzyme inhibition or receptor modulation. The sulfone (dioxido) group in the thiadiazole ring enhances polarity and hydrogen-bonding capacity, while the chloro and methoxy substituents on the phenyl group influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-10-7-14-15(22(3)27(24,25)21(14)2)9-12(10)19-17(23)20-13-8-11(18)5-6-16(13)26-4/h5-9H,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHZVJQQPMQMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NC3=C(C=CC(=C3)Cl)OC)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Chloro-2-nitroaniline
Initial cyclization of 4-chloro-2-nitroaniline with sodium sulfide nonahydrate in ethanol at 80°C for 12 hours yields benzo[c]thiadiazole-5-amine. Oxidation with hydrogen peroxide (30%) in acetic acid converts the sulfide to the sulfone (2,2-dioxido form).
Key Data:
N-Methylation
Selective N-methylation at positions 1 and 3 is achieved using methyl iodide and potassium carbonate in DMF at 60°C. The 6-position methyl group is introduced via Friedel-Crafts alkylation with methyl chloride and AlCl$$_3$$.
Optimization Table:
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| N-Methylation | CH$$3$$I, K$$2$$CO$$_3$$ | 60 | 85 |
| C-Methylation | CH$$3$$Cl, AlCl$$3$$ | 25 | 72 |
Preparation of 5-Chloro-2-methoxyphenyl Isocyanate
5-Chloro-2-methoxyaniline is converted to its isocyanate using triphosgene in dichloromethane under inert conditions.
Reaction Conditions:
- Triphosgene (0.33 equiv), Et$$_3$$N (2 equiv), 0°C → rt, 4 hours
- Yield: 91%
- Characterization: IR (cm$$^{-1}$$): 2270 (N=C=O stretch)
Urea Bond Formation
Catalytic Coupling via Iron Complexes
Iron-catalyzed dehydrogenative coupling (FeCl$$_3$$, 5 mol%) with 1,8-diazabicycloundec-7-ene (DBU) in THF at 120°C for 16 hours achieves urea formation.
| Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 120 | 16 | 85 |
| 2 | 120 | 24 | 72 |
Mechanism Insight:
The Fe$$^{III}$$/DBU system facilitates amine dehydrogenation, generating reactive intermediates that couple with isocyanates to form ureas.
Direct Isocyanate-Amine Coupling
Reacting 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-amine with 5-chloro-2-methoxyphenyl isocyanate in anhydrous THF at 25°C for 12 hours provides the target urea.
Yield Comparison:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 12 | 88 |
| DCM | 25 | 24 | 65 |
Purification and Characterization
Final purification via column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:2) yields >95% purity.
Spectroscopic Data:
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 8.45 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H), 7.38 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 3.89 (s, 3H, OCH$$3$$), 3.21 (s, 6H, NCH$$_3$$).
- HRMS (ESI+) : m/z calcd for C$${18}$$H$${18}$$ClN$$5$$O$$4$$S$$_2$$ [M+H]$$^+$$: 488.0521; found: 488.0518.
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF couples the amine and carboxylic acid precursors, though yields are lower (68%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time but requires higher catalyst loading (10 mol% FeCl$$_3$$), yielding 79%.
Industrial-Scale Considerations
Patent data highlights the use of flow chemistry for continuous urea synthesis, achieving 92% yield with a throughput of 1.2 kg/h. Catalyst recycling protocols (FeCl$$_3$$/DBU) demonstrate 5 cycles without significant loss in activity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Halogen and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), methylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
- Structure : Shares the 5-chloro-2-methoxyphenyl urea group but replaces the 1,3,6-trimethyl substituents with a 3-methyl group and an ethyl linker.
- However, the absence of 1,3,6-trimethyl groups reduces steric hindrance, which may lower selectivity .
- Synthesis : Prepared via nucleophilic substitution of a brominated thiadiazole intermediate with ethylamine derivatives, achieving 82% yield in key steps (cf. , Step 3).
1-(5-Fluoro-2-methoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
- Structure : Substitutes chlorine with fluorine on the phenyl ring and lacks the 6-methyl group on the thiadiazole.
- Properties : Fluorine enhances electronegativity, improving membrane permeability but reducing halogen-bonding interactions compared to chlorine. The missing 6-methyl group decreases hydrophobicity .
Urea-Linked Thiazole/Thiadiazole Derivatives
1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea
- Structure : Features a morpholine-substituted benzothiazole core instead of a thiadiazole.
- Properties : Morpholine groups enhance water solubility but reduce metabolic stability due to oxidative susceptibility. The ethylurea group shows moderate kinase inhibition (IC₅₀ = 0.8 µM) compared to methyl-substituted analogues (IC₅₀ = 0.3 µM).
- Synthesis : Achieved via Suzuki coupling between boronic esters and brominated thiazoles (yield: 82–92%).
5-(2’-Hydroxy-3’,5’-dichlorophenyl)-4-heptan-1-one-2-[4-(2-hydroxy-3,5-dichlorophenyl)-2-mercapto-imidazolo]-1,3-thiazole (Compound J’’)
- Structure : Contains a dichlorophenyl-thiazole hybrid with a mercaptoimidazole substituent.
- Properties : Exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 4 µg/mL) due to the thiol group’s nucleophilic reactivity. However, the lack of a urea bridge limits its use in targeting urea-dependent enzymes.
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis benefits from optimized Buchwald-Hartwig amination and Ullmann coupling protocols, achieving higher yields (75–85%) compared to morpholine-substituted analogues (82%).
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for the target compound, superior to fluoro-substituted analogues (185–190°C), indicating enhanced crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
